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Compound of Interest
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Cat. No.: B079078 Get Quote

Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in

der Arzneimittelentwicklung, die Fumarsäure oder deren Salze (Fumarate) in ihren

Experimenten verwenden. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig

gestellte Fragen (FAQs) zu unerwünschten Nebenreaktionen, insbesondere der kovalenten

Modifikation von Proteinen.

Häufig gestellte Fragen (FAQs)
F1: Ich beobachte in meinen Massenspektrometrie-Daten unerwartete Massenverschiebungen

bei meinen Proteinen nach der Inkubation mit einem Fumarat-haltigen Puffer. Was könnte die

Ursache sein?

A1: Eine wahrscheinliche Ursache für unerwartete Massenverschiebungen ist die kovalente

Anlagerung von Fumarat an Ihr Protein. Fumarat ist ein α,β-ungesättigtes Dicarbonylderivat

und kann als Michael-Akzeptor fungieren.[1][2] Nukleophile Seitenketten von Aminosäuren in

Ihrem Protein, insbesondere die Thiolgruppe von Cystein, können Fumarat über eine Michael-

Addition angreifen.[1][2][3] Diese als "Succinylierung" bekannte Modifikation führt zu einer

Massenzunahme von 116,026 Da pro modifizierter Stelle.

F2: Welche Aminosäuren sind am anfälligsten für die Reaktion mit Fumarat?

A2: Die reaktivste Aminosäure für die Michael-Addition mit Fumarat ist Cystein aufgrund der

hohen Nukleophilie seiner Thiolgruppe.[1][3][4] Unter bestimmten Bedingungen können auch
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andere nukleophile Reste wie Lysin (primäre Amingruppe) oder Histidin (Imidazolring)

reagieren, jedoch ist die Reaktion mit Cystein im Allgemeinen favorisiert.

F3: Sind diese Nebenreaktionen unter typischen experimentellen Bedingungen (z. B.

physiologischer pH-Wert, 37 °C) zu erwarten?

A3: Ja, die Reaktion von Fumarat mit Thiolen wie Glutathion oder Cysteinen in Proteinen läuft

unter physiologischen Bedingungen spontan und nicht-enzymatisch ab.[4][5][6] Die

Akkumulation von Fumarat, beispielsweise in bestimmten Krebsarten, führt in vivo zu einer

umfassenden Succinylierung von Proteinen.[5][7][8] Daher ist es plausibel, dass diese

Reaktionen auch in Ihren In-vitro-Experimenten auftreten, insbesondere bei längeren

Inkubationszeiten oder höheren Fumarat-Konzentrationen.

F4: Wie kann ich die Succinylierung meiner Proteine verhindern oder minimieren?

A4: Um die Succinylierung zu minimieren, können Sie mehrere Strategien in Betracht ziehen:

Reduzierung der Fumarat-Konzentration: Verwenden Sie die niedrigstmögliche effektive

Konzentration von Fumarat.

Verkürzung der Inkubationszeit: Minimieren Sie die Zeit, in der Ihr Protein dem Fumarat

ausgesetzt ist.

pH-Kontrolle: Die Michael-Addition wird durch die Deprotonierung des Nukleophils (z. B. der

Thiolgruppe von Cystein) erleichtert. Die Durchführung des Experiments bei einem leicht

saureren pH-Wert kann die Reaktionsgeschwindigkeit verringern, kann aber die biologische

Aktivität Ihres Systems beeinträchtigen.

Zugabe von Scavengern: Die Zugabe von niedermolekularen Thiolen wie Dithiothreitol (DTT)

oder Glutathion in geringen Konzentrationen kann als "Fänger" für Fumarat dienen und Ihr

Protein schützen. Dies muss jedoch sorgfältig validiert werden, um Interferenzen mit Ihrem

Experiment zu vermeiden.

F5: Beeinflusst die Succinylierung die Funktion meines Proteins?

A5: Ja, die kovalente Modifikation von Aminosäuren kann die Proteinfunktion erheblich

beeinträchtigen. Die Succinylierung von Cysteinen, insbesondere in aktiven Zentren von
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Enzymen oder an Stellen, die für die Proteinstruktur wichtig sind, kann zu einer irreversiblen

Inaktivierung des Proteins führen.[1][2] Beispielsweise wurde gezeigt, dass die Succinylierung

des Enzyms Glycerinaldehyd-3-phosphat-Dehydrogenase (GAPDH) dessen Aktivität hemmt.[1]

[9]

Leitfäden zur Fehlerbehebung
Problem: Unerklärliche Ergebnisse in funktionellen Assays nach Behandlung mit Fumarat.
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Mögliche Ursache Schritte zur Fehlerbehebung

Inaktivierung von Proteinen durch

Succinylierung

1. Bestätigen Sie die Modifikation: Führen Sie

eine Massenspektrometrie-Analyse (siehe

experimentelles Protokoll unten) durch, um nach

der charakteristischen Massenverschiebung von

+116,026 Da an Cystein- oder anderen

nukleophilen Resten zu suchen. 2. Identifizieren

Sie die modifizierten Stellen: Verwenden Sie

Tandem-Massenspektrometrie (MS/MS), um die

genauen Aminosäuren zu lokalisieren, die

succinyliert wurden.[10] 3. Bewerten Sie die

funktionelle Relevanz: Analysieren Sie, ob sich

die modifizierten Reste in oder in der Nähe von

funktionell wichtigen Domänen des Proteins

befinden (z. B. aktives Zentrum,

Bindungsstellen). 4. Führen Sie

Kontrollexperimente durch: Vergleichen Sie die

Aktivität Ihres Proteins nach Behandlung mit

Fumarat mit einer unbehandelten Kontrolle und

einer Kontrolle, die mit einem strukturell

ähnlichen, aber weniger reaktiven Molekül (z. B.

Succinat) behandelt wurde.

Störung von Disulfidbrücken

1. Analysieren Sie den Redox-Status: Führen

Sie Assays durch, um den Status von

Disulfidbrücken in Ihrem Protein vor und nach

der Fumarat-Behandlung zu bewerten. 2.

Verwenden Sie reduzierende und nicht-

reduzierende Gelelektrophorese: Vergleichen

Sie das Laufverhalten Ihres Proteins unter

reduzierenden (z. B. mit DTT oder β-

Mercaptoethanol) und nicht-reduzierenden

Bedingungen, um Veränderungen in der

Disulfidbrückenbildung zu erkennen.

Datenpräsentation
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Die Reaktivität von Fumarat in Michael-Additionen ist abhängig vom pH-Wert und der

Nukleophilie des Reaktionspartners. Nachstehend finden Sie quantitative Daten zur Reaktivität

von Thiolen mit Michael-Akzeptoren. Beachten Sie, dass die Reaktionsgeschwindigkeiten je

nach den spezifischen Bedingungen variieren können.

Michael-Akzeptor Nukleophil pH

Zweitordnungs-
Geschwindigkeitsk
onstante (k₂) [M⁻¹
s⁻¹]

Acrolein Glutathion ~7.5 490 ± 100

4-

Hydroperoxycyclopho

sphamid

Glutathion ~7.5 38 ± 5

Hinweis: Diese Daten stammen aus Studien mit Acrolein und 4-Hydroperoxycyclophosphamid,

die ebenfalls Michael-Akzeptoren sind, um einen Anhaltspunkt für die Reaktionskinetik zu

geben. Spezifische kinetische Daten für die Reaktion von Fumarat mit Proteinen sind in der

Literatur weniger verbreitet, aber die Reaktion wird als spontan unter physiologischen

Bedingungen beschrieben.[4]

Visualisierungen
Abbildung 1: Schematische Darstellung der Michael-Addition von Fumarat an einen Cysteinrest

eines Proteins.

Abbildung 2: Workflow zur Fehlerbehebung bei Verdacht auf Fumarat-induzierte

Proteinmodifikationen.

Experimentelle Protokolle
Protokoll zur Detektion von Fumarat-Addukten an Proteinen mittels LC-MS/MS (Bottom-up-

Proteomik)

Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf zur Identifizierung von Protein-

Succinylierung nach der Behandlung mit Fumarat.
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Probenvorbereitung:

Inkubieren Sie Ihr Zielprotein oder Zellysat mit und ohne Fumarat unter den für Ihr

Experiment relevanten Bedingungen (z. B. 1 mM Fumarat in PBS bei 37 °C für 4

Stunden). Eine unbehandelte Probe dient als negative Kontrolle.

Proteolyse (Trypsin-Verdau):

Reduzieren Sie die Disulfidbrücken in den Proteinen mit 10 mM DTT bei 56 °C für 1

Stunde.

Alkylieren Sie die freien Thiole mit 55 mM Iodacetamid bei Raumtemperatur im Dunkeln

für 45 Minuten.

Verdauen Sie die Proteine mit Trypsin (in einem Verhältnis von 1:50 bis 1:100 Trypsin zu

Protein) über Nacht bei 37 °C. Trypsin spaltet Proteine nach Lysin- und Argininresten, was

zu Peptiden führt, die für die MS-Analyse geeignet sind.[11][12]

Peptidaufreinigung:

Entsalzen Sie die Peptidmischung mit C18-ZipTips oder ähnlichen Umkehrphasen-

Festphasenextraktionsmethoden, um Pufferkomponenten und andere Verunreinigungen

zu entfernen, die die MS-Analyse stören könnten.

Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS):

Trennen Sie die Peptide mittels Umkehrphasen-Flüssigchromatographie (RP-LC), die

typischerweise mit einem Massenspektrometer gekoppelt ist.[13][14]

Verwenden Sie einen Gradienten von Acetonitril in Wasser (beide mit 0,1 %

Ameisensäure), um die Peptide basierend auf ihrer Hydrophobizität zu eluieren.

Betreiben Sie das Massenspektrometer im Data-Dependent Acquisition (DDA)-Modus.[13]

Hierbei wird ein MS1-Scan zur Erfassung der Massen-zu-Ladungs-Verhältnisse (m/z) der

eluierten Peptide durchgeführt, gefolgt von MS/MS-Scans der intensivsten Vorläuferionen

zur Fragmentierung und Sequenzanalyse.[14][15]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8072572/
https://www.creative-proteomics.com/blog/strategies-post-translational.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631461/
https://www.mtoz-biolabs.com/procedure-for-protein-identification-using-lc-ms-ms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631461/
https://www.mtoz-biolabs.com/procedure-for-protein-identification-using-lc-ms-ms.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9950963/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Datenanalyse:

Verwenden Sie eine Proteomik-Software-Suite (z. B. MaxQuant, Proteome Discoverer,

Mascot) zur Analyse der Rohdaten.[13]

Durchsuchen Sie die MS/MS-Spektren gegen eine Proteindatenbank, die Ihr Zielprotein

enthält.

Wichtiger Schritt: Definieren Sie eine variable Modifikation für Cystein (und optional

Lysin/Histidin) mit einer Massenverschiebung von +116,0262 Da (die exakte Masse von

C₄H₄O₄).

Identifizieren Sie Peptide, die diese Modifikation aufweisen, und validieren Sie die MS/MS-

Spektren manuell, um die Lokalisierung der Modifikation zu bestätigen. Vergleichen Sie

die Ergebnisse der mit Fumarat behandelten Probe mit der Kontrollprobe, um spezifische

Modifikationen zu identifizieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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